molecular formula C28H24FNO B3393360 (9-(5-fluoropentyl)-9H-carbazol-3-yl)(naphthalen-1-yl)methanone CAS No. 2365471-72-1

(9-(5-fluoropentyl)-9H-carbazol-3-yl)(naphthalen-1-yl)methanone

Cat. No.: B3393360
CAS No.: 2365471-72-1
M. Wt: 409.5 g/mol
InChI Key: LYDDINAZVHIBGP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of EG2201 RM involves the reaction of 9H-carbazole with 1-bromo-5-fluoropentane to form 9-(5-fluoropentyl)-9H-carbazole. This intermediate is then reacted with 1-naphthoyl chloride in the presence of a base to yield EG2201 RM .

Industrial Production Methods

the synthesis generally follows the same principles as the laboratory preparation, with scaled-up reaction conditions and optimized processes for higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

EG2201 RM undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted carbazoles, naphthalenes, and their derivatives .

Scientific Research Applications

EG2201 RM is used in a variety of scientific research applications:

Mechanism of Action

EG2201 RM exerts its effects by binding to cannabinoid receptors, specifically the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2). This binding leads to the activation of various signaling pathways, resulting in the modulation of neurotransmitter release and other physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

EG2201 RM is unique due to its specific structural modifications, which may result in different binding affinities and effects compared to other synthetic cannabinoids. Its use as an analytical reference material also sets it apart from other compounds .

Properties

IUPAC Name

[9-(5-fluoropentyl)carbazol-3-yl]-naphthalen-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24FNO/c29-17-6-1-7-18-30-26-14-5-4-12-23(26)25-19-21(15-16-27(25)30)28(31)24-13-8-10-20-9-2-3-11-22(20)24/h2-5,8-16,19H,1,6-7,17-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYDDINAZVHIBGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CC4=C(C=C3)N(C5=CC=CC=C54)CCCCCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901342056
Record name (9-(5-Fluoropentyl)-9H-carbazol-3-yl)(naphthalen-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901342056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2365471-72-1
Record name EG-2201
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2365471721
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (9-(5-Fluoropentyl)-9H-carbazol-3-yl)(naphthalen-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901342056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EG-2201
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X0IJ1PKG2Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(9-(5-fluoropentyl)-9H-carbazol-3-yl)(naphthalen-1-yl)methanone
Reactant of Route 2
Reactant of Route 2
(9-(5-fluoropentyl)-9H-carbazol-3-yl)(naphthalen-1-yl)methanone
Reactant of Route 3
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(9-(5-fluoropentyl)-9H-carbazol-3-yl)(naphthalen-1-yl)methanone
Reactant of Route 4
(9-(5-fluoropentyl)-9H-carbazol-3-yl)(naphthalen-1-yl)methanone
Reactant of Route 5
(9-(5-fluoropentyl)-9H-carbazol-3-yl)(naphthalen-1-yl)methanone
Reactant of Route 6
(9-(5-fluoropentyl)-9H-carbazol-3-yl)(naphthalen-1-yl)methanone

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